molecular formula C22H24N2O5 B11165599 Propyl 4-({[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate

Propyl 4-({[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate

Cat. No.: B11165599
M. Wt: 396.4 g/mol
InChI Key: CKVPGQMVOSDITI-UHFFFAOYSA-N
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Description

Propyl 4-({[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate is a complex organic compound that features a benzoate ester linked to a pyrrolidinone moiety through a carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl 4-({[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolidinone core, which can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The methoxyphenyl group is then introduced via electrophilic aromatic substitution reactions.

The final step involves the esterification of the benzoic acid derivative with propanol in the presence of a dehydrating agent such as sulfuric acid or dicyclohexylcarbodiimide (DCC) to form the desired ester linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Propyl 4-({[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form a hydroxyl group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nitration with nitric acid (HNO₃) and sulfuric acid (H₂SO₄); halogenation with bromine (Br₂) or chlorine (Cl₂).

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Propyl 4-({[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Propyl 4-({[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The methoxyphenyl group can participate in π-π interactions with aromatic residues in proteins, while the carbonyl groups can form hydrogen bonds, stabilizing the compound-protein complex .

Comparison with Similar Compounds

Similar Compounds

    Propyl 4-aminobenzoate: Lacks the pyrrolidinone moiety, making it less complex.

    4-Methoxyphenyl pyrrolidinone: Lacks the benzoate ester group, affecting its solubility and reactivity.

Uniqueness

Propyl 4-({[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of both the methoxyphenyl and pyrrolidinone moieties allows for diverse interactions with biological targets, enhancing its potential as a therapeutic agent .

Properties

Molecular Formula

C22H24N2O5

Molecular Weight

396.4 g/mol

IUPAC Name

propyl 4-[[1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carbonyl]amino]benzoate

InChI

InChI=1S/C22H24N2O5/c1-3-12-29-22(27)15-4-6-17(7-5-15)23-21(26)16-13-20(25)24(14-16)18-8-10-19(28-2)11-9-18/h4-11,16H,3,12-14H2,1-2H3,(H,23,26)

InChI Key

CKVPGQMVOSDITI-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)OC

Origin of Product

United States

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